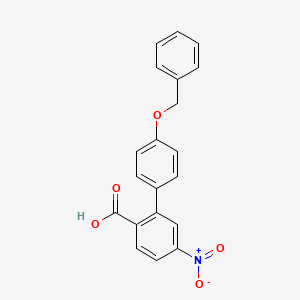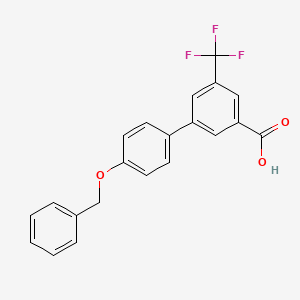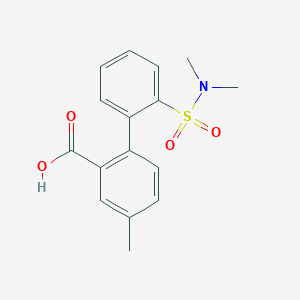
2-(2-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid, 95% (2-DMSF-5-FB-95%) is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 193-195°C and a boiling point of 463-465°C. It is soluble in water, ethanol, and acetone. 2-DMSF-5-FB-95% is a strong acid that is used in organic synthesis, as a reagent for the synthesis of various compounds, and as a catalyst in various reactions. It has also been used in the synthesis of pharmaceuticals, food additives, and agrochemicals.
Applications De Recherche Scientifique
2-DMSF-5-FB-95% has a wide range of scientific research applications. It has been used as a reagent for the synthesis of various compounds, such as pharmaceuticals, food additives, agrochemicals, and other organic molecules. It has also been used as a catalyst in various reactions, such as the oxidation of alcohols and the coupling of aromatic and aliphatic compounds. In addition, it has been used in the synthesis of polymers, such as polyurethanes and polyesters, as well as in the synthesis of peptides and proteins.
Mécanisme D'action
2-DMSF-5-FB-95% acts as a strong acid and is used as a catalyst in various reactions. It is believed to act as a proton donor, donating a proton to the reactants in order to facilitate the reaction. It is also believed to act as an electron pair acceptor, accepting electrons from the reactants in order to facilitate the reaction.
Biochemical and Physiological Effects
2-DMSF-5-FB-95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various types of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory, anti-fungal, and anti-cancer effects. In addition, it has been shown to have anticoagulant and antiseptic properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-DMSF-5-FB-95% has several advantages for use in laboratory experiments. It is a strong acid that is soluble in water, ethanol, and acetone, making it easy to work with in the laboratory. It is also stable and has a low boiling point, making it easy to store and handle. However, it is also a strong acid and can be corrosive, so it should be handled with caution.
Orientations Futures
The future directions for the use of 2-DMSF-5-FB-95% in scientific research are numerous. It could be used in the synthesis of new pharmaceuticals, food additives, and agrochemicals. It could also be used as a catalyst in new reactions, such as the synthesis of polymers or peptides and proteins. In addition, it could be used to study the biochemical and physiological effects of strong acids, as well as the mechanism of action of strong acids. Finally, it could be used to study the effects of strong acids on various types of bacteria, fungi, and viruses.
Méthodes De Synthèse
2-DMSF-5-FB-95% is synthesized through a two-step process. The first step involves the reaction of 2-chloro-5-fluorobenzoic acid with dimethylsulfamide (DMS) in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting 2-chloro-5-fluorobenzoic acid dimethylsulfonate with sodium borohydride to form 2-DMSF-5-FB-95%.
Propriétés
IUPAC Name |
2-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)14-6-4-3-5-12(14)11-8-7-10(16)9-13(11)15(18)19/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNNZBIXUCZJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














